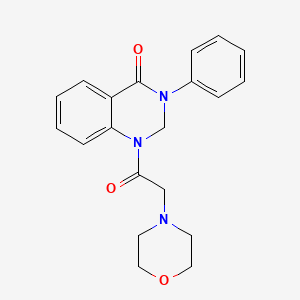

Moquizone

Description

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23/h1-9H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRQLDNIOXNDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19395-78-9 (hydrochloride) | |

| Record name | Moquizone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60173007 | |

| Record name | Moquizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-58-5 | |

| Record name | MQZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moquizone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moquizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moquizone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOQUIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG12MD1RMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Medical Revolution: A Technical History of Penicillin

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Development of Penicillin

The discovery and subsequent development of penicillin stands as a watershed moment in the history of medicine, heralding the age of antibiotics and fundamentally transforming the treatment of bacterial infections. This technical guide provides a comprehensive overview of the key milestones, experimental methodologies, and scientific insights that led to the global adoption of this life-saving compound.

Serendipitous Observation and Early Research

The story of penicillin begins in September 1928 with Scottish physician and bacteriologist Alexander Fleming at St. Mary's Hospital in London.[1] Upon returning from a holiday, Fleming observed that a petri dish containing Staphylococcus aureus had been contaminated by a mold, later identified as Penicillium rubens (initially misidentified as Penicillium notatum).[1] He noted a distinct zone of inhibition around the mold where the bacteria failed to grow.[1] This chance observation prompted Fleming to cultivate the mold in a liquid medium, discovering that the resulting "mould juice" was capable of killing a range of harmful bacteria.[2] He named the active substance "penicillin."[1]

Despite its potential, Fleming's initial attempts to isolate and purify penicillin were unsuccessful due to its instability. For nearly a decade, penicillin remained a laboratory curiosity, with its therapeutic potential largely unrecognized by the broader scientific community.

The Oxford Team and the Transformation of Penicillin

In 1939, a team of researchers at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, embarked on a systematic investigation of antibacterial substances. Chain's rediscovery of Fleming's 1929 paper on penicillin sparked the team's interest in the compound. This marked the beginning of a concerted effort to isolate, purify, and test the efficacy of penicillin.

A pivotal member of the team, Norman Heatley, developed an ingenious back-extraction technique to purify penicillin in bulk. This method involved transferring the active ingredient from an organic solvent back into water by altering its acidity, a crucial step in obtaining a more stable and concentrated form of the drug.

Key Experiments

The Oxford team conducted a series of groundbreaking experiments that demonstrated the therapeutic potential of penicillin.

The Mouse Protection Test (1940): This crucial experiment provided the first definitive proof of penicillin's efficacy in a living organism.

First Human Trial (1941): The first recipient of the Oxford penicillin was Albert Alexander, a 43-year-old police constable with a severe staphylococcal and streptococcal infection. While he showed remarkable improvement after receiving the drug, the limited supply of penicillin ran out, and he ultimately succumbed to the infection. This tragic event underscored the urgent need for large-scale production.

Data Presentation

Quantitative Data from Key Early Experiments

| Experiment | Subject(s) | Treatment Group | Control Group | Outcome | Reference(s) |

| Mouse Protection Test (May 1940) | 8 mice infected with a lethal dose of Streptococcus | 4 mice received penicillin | 4 mice received no treatment | All 4 treated mice survived; all 4 untreated mice died. | |

| First Human Trial (February 1941) | Albert Alexander (43-year-old male) | Initial dose of 200 mg, followed by 100 mg every 3 hours | N/A | Significant improvement within 24 hours, but relapsed and died after the penicillin supply was exhausted. | |

| Early Clinical Success (1930) | 5 infants with gonococcal conjunctivitis | Topical application of crude penicillin filtrate | N/A | 4 out of 5 infants were cured. |

Penicillin Production Yield Improvements

| Time Period/Location | Key Development(s) | Yield | Reference(s) |

| Oxford (early 1940s) | Surface culture in various vessels | Very low, requiring 2,000 liters of mold culture for a single patient's treatment. | |

| Peoria, IL (early 1940s) | Submerged culture, addition of corn-steep liquor and lactose, discovery of P. chrysogenum NRRL 1951 | Significant increase, enabling mass production. |

Experimental Protocols

Purification of Penicillin (Heatley's Back-Extraction Method)

This protocol is a generalized representation of the principles developed by Norman Heatley and the Oxford team.

-

Culture and Filtration: Penicillium mold is grown in a suitable liquid medium. The resulting mold broth is filtered to remove the mycelium.

-

Acidification and Solvent Extraction: The pH of the filtrate is lowered to approximately 2.0-2.5 using an acid (e.g., sulfuric acid). This converts penicillin to its more lipid-soluble acid form. The acidified filtrate is then mixed with an organic solvent, such as amyl acetate or butyl acetate. The penicillin partitions into the organic solvent layer.

-

Separation: The aqueous and organic layers are separated. The aqueous layer, now depleted of penicillin, is discarded.

-

Back-Extraction into Aqueous Buffer: The organic solvent containing penicillin is mixed with a phosphate buffer solution at a pH of approximately 7.5. This shifts the equilibrium back towards the more water-soluble salt form of penicillin, causing it to move from the organic solvent into the aqueous buffer.

-

Repetition and Concentration: The process of acidification, solvent extraction, and back-extraction can be repeated to further purify and concentrate the penicillin.

-

Crystallization: The purified penicillin in the aqueous buffer can be crystallized by adding a suitable salt (e.g., sodium bicarbonate) and a solvent in which the penicillin salt is insoluble. The resulting crystals are then recovered by filtration.

Mouse Protection Test

This protocol is based on the landmark experiment conducted by Florey and Chain.

-

Subjects: A cohort of mice of similar age and weight are used.

-

Infection: All mice are injected intraperitoneally with a lethal dose of a virulent strain of Streptococcus pyogenes. The bacterial culture is grown in a suitable broth to a specific optical density to standardize the inoculum.

-

Group Allocation: The mice are divided into a treatment group and a control group.

-

Treatment: The treatment group receives subcutaneous or intraperitoneal injections of the purified penicillin solution at specified intervals. The control group receives no treatment.

-

Observation: The mice are observed over a period of several days, and the survival rates of the two groups are recorded.

Mandatory Visualizations

References

An In-depth Technical Guide to Osimertinib: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with tumors harboring EGFR TKI-sensitizing mutations and the T790M resistance mutation.[2] This guide provides a comprehensive overview of Osimertinib's chemical structure, physicochemical and pharmacokinetic properties, and its mechanism of action, including detailed experimental protocols and visualizations of key signaling pathways.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound. Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide. The active form is typically supplied as Osimertinib mesylate.

Table 1: Physicochemical Properties of Osimertinib

| Property | Value | Reference |

| Molecular Formula | C28H33N7O2 | [3] |

| Molecular Weight | 499.61 g/mol | [3] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [4] |

| Water Solubility | Slightly soluble (3.1 mg/mL at 37°C) | |

| Solubility in Buffers | pH-dependent: Maximum solubility in simulated gastric fluid (pH 1.2) at 2135.51 ± 43.31 µg/mL. Very slightly soluble in water (924 ± 6.06 µg/mL). | |

| LogP | 3.7 |

Mechanism of Action and Signaling Pathways

Osimertinib selectively and irreversibly inhibits mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. It spares wild-type EGFR, which contributes to its favorable safety profile.

The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Osimertinib blocks these pathways by inhibiting EGFR phosphorylation.

Below are diagrams illustrating the EGFR signaling pathway and a general workflow for assessing the effect of Osimertinib on this pathway.

References

In Vitro Efficacy and Mechanism of Action of Vorinostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in oncology research.[1][2] By targeting HDAC enzymes, Vorinostat alters gene expression and induces various cellular responses, including cell cycle arrest, differentiation, and apoptosis in malignant cells.[3][4] This technical guide provides a comprehensive overview of the in vitro studies of Vorinostat, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on critical signaling pathways. Vorinostat is an FDA-approved treatment for cutaneous T-cell lymphoma (CTCL) and is under investigation for a range of other cancers.[1]

Mechanism of Action

Vorinostat functions as a pan-HDAC inhibitor, targeting class I, II, and IV HDACs. HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Vorinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes that regulate cell growth and death. This re-expression of key genes triggers a cascade of anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.

The anti-neoplastic effects of Vorinostat are not solely due to histone acetylation. The compound also affects the acetylation status and function of various non-histone proteins, including transcription factors like p53, E2F-1, and GATA-1, as well as chaperone proteins like Hsp90.

Quantitative Analysis of In Vitro Efficacy

The anti-proliferative activity of Vorinostat has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's Lymphoma | 2.82 | |

| Raji 4RH | Rituximab-Resistant Lymphoma | 0.85 | |

| RL | Non-Hodgkin's Lymphoma | 1.63 | |

| RL 4RH | Rituximab-Resistant Lymphoma | 1.90 | |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | |

| MCF-7 | Breast Cancer | 0.75 | |

| SW-982 | Synovial Sarcoma | 8.6 | |

| SW-1353 | Chondrosarcoma | 2.0 | |

| HT-29 | Colon Cancer | ~5 | |

| SH-SY5Y | Neuroblastoma | ~2.5 | |

| MDA-MB-231 | Breast Cancer | 76.7 | |

| Various | Pediatric Cancers | 0.48 - 9.77 |

Key Signaling Pathways Modulated by Vorinostat

Vorinostat's mechanism of action involves the modulation of several key signaling pathways that are often dysregulated in cancer.

General Mechanism of HDAC Inhibition

Caption: Vorinostat inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Interaction with the IGF-IR Signaling Pathway

In endometrial cancer cells, Vorinostat has been shown to interact with the Insulin-like Growth Factor-I Receptor (IGF-IR) signaling pathway. This interaction can lead to the upregulation of p21 and downregulation of cyclin D1, contributing to cell cycle arrest.

Caption: Vorinostat modulates the IGF-IR pathway, impacting cell cycle regulators p21 and Cyclin D1.

Induction of Apoptosis

Vorinostat induces apoptosis through both intrinsic and extrinsic pathways. A key mechanism is the transcriptional activation of pro-apoptotic BH3-only proteins like BIM, BMF, and NOXA, which leads to mitochondrial-mediated cell death.

Caption: Vorinostat induces apoptosis by promoting the expression of pro-apoptotic BH3-only proteins.

Detailed Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorinostat against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Developer solution (containing a potent HDAC inhibitor like Trichostatin A and a protease)

-

Vorinostat dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of Vorinostat in the HDAC assay buffer.

-

In a 96-well plate, add the diluted Vorinostat, recombinant HDAC enzyme, and assay buffer. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at 37°C for 60 minutes to allow for enzyme-inhibitor interaction.

-

Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for an additional 30 minutes.

-

Stop the enzymatic reaction by adding the developer solution. This solution halts the reaction and allows a protease to cleave the deacetylated substrate, releasing a fluorescent signal.

-

Incubate at room temperature for 15 minutes to allow for signal development.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each Vorinostat concentration relative to the controls and determine the IC50 value.

Cell Viability Assay (MTS/MTT)

Objective: To assess the effect of Vorinostat on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vorinostat dissolved in DMSO

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Vorinostat. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add the MTS or MTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the reagent into a colored formazan product.

-

If using MTT, remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (DNA Fragmentation)

Objective: To quantify apoptosis induced by Vorinostat by measuring fragmented DNA.

Materials:

-

Cancer cell line labeled with [14C]thymidine

-

Vorinostat

-

Lysis buffer (e.g., 10 mmol/L Tris, 1 mmol/L EDTA, 0.2% Triton X-100, pH 7.5)

-

Phosphate-buffered saline (PBS)

-

Scintillation counter

Procedure:

-

Label cells by incorporating [14C]thymidine for one cell cycle.

-

Treat the labeled cells with various concentrations of Vorinostat for a specified time (e.g., 24 hours).

-

Incubate for an additional period (e.g., 4 hours) to allow for apoptosis to occur.

-

Harvest the cells, wash with PBS, and lyse them on ice for 20 minutes.

-

Separate the intact chromatin (pellet) from the fragmented DNA (supernatant) by centrifugation at 14,000 x g for 10 minutes.

-

Measure the radioactivity in both the pellet and the supernatant using a scintillation counter.

-

Calculate the percentage of fragmented DNA as (cpm in supernatant) / (cpm in supernatant + cpm in pellet) x 100.

Western Blot Analysis

Objective: To detect changes in the expression or post-translational modification (e.g., acetylation) of specific proteins following Vorinostat treatment.

Materials:

-

Cancer cell line

-

Vorinostat

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Vorinostat for the desired time and concentration.

-

Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in sample buffer and separate by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

Conclusion

The in vitro data for Vorinostat consistently demonstrate its potent anti-cancer activity across a multitude of cell lines. Its mechanism as a pan-HDAC inhibitor, leading to the reactivation of tumor suppressor genes and modulation of key oncogenic signaling pathways, is well-established. The experimental protocols detailed in this guide provide a foundation for further investigation into the therapeutic potential of Vorinostat and other HDAC inhibitors in various cancer models. The continued exploration of its synergistic effects with other anti-cancer agents holds significant promise for future drug development strategies.

References

- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Vorinostat? [synapse.patsnap.com]

An In-depth Technical Guide to the Biological Activity and Molecular Targets of PF-06463922 (Lorlatinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06463922, also known as Lorlatinib, is a third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] Developed by Pfizer, it was specifically designed to overcome resistance to earlier-generation ALK inhibitors and to penetrate the blood-brain barrier, a common site of metastasis in ALK-positive non-small cell lung cancer (NSCLC).[2][4] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and preclinical and clinical data for PF-06463922.

Biological Activity and Molecular Targets

PF-06463922 is a potent, dual inhibitor of ALK and ROS1 kinases. It exhibits sub-nanomolar inhibitory activity against wild-type ALK and ROS1, as well as a broad spectrum of clinically acquired resistance mutations that render first and second-generation inhibitors ineffective.

Potency and Selectivity

PF-06463922 demonstrates high affinity for its primary targets. The inhibitory constant (Ki) for ROS1 is less than 0.02 nM, and for wild-type ALK, it is less than 0.07 nM. In cellular assays, PF-06463922 potently inhibits the kinase activity of ROS1 fusion enzymes with IC50 values ranging from 0.19 to 0.53 nM. Furthermore, it has shown over 100-fold selectivity for ROS1 compared to a panel of 204 other kinases.

Activity Against Resistance Mutations

A key feature of PF-06463922 is its robust activity against a wide array of resistance mutations in both ALK and ROS1. In preclinical models, it has been shown to overcome resistance conferred by mutations such as ALK L1196M, G1269A, G1202R, and I1151Tins, as well as the ROS1 gatekeeper mutation G2026M and the crizotinib-refractory G2032R mutation. This broad activity profile makes it a critical therapeutic option for patients who have relapsed on other targeted therapies.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of PF-06463922 against its primary targets and various resistance mutations.

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| ALK (Wild-Type) | Kinase Assay | - | <0.07 | |

| ALK (L1196M) | Kinase Assay | - | 0.7 | |

| ALK (G1202R) | Cell-based Assay | Potent Inhibition | - | |

| ALK Fusions | Cell-based Assay | 0.2 - 77 | - | |

| ROS1 (Wild-Type) | Kinase Assay | - | <0.02 | |

| ROS1 Fusions | Cell-based Assay | 0.19 - 0.53 | - | |

| ROS1 (G2032R) | Cell-based Assay | Potent Inhibition | - | |

| ROS1 (G2026M) | Cell-based Assay | Potent Inhibition | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

-

Principle: To determine the direct inhibitory effect of PF-06463922 on the enzymatic activity of purified ALK and ROS1 kinases.

-

Methodology: A microfluidic mobility shift assay is typically used.

-

Recombinant unphosphorylated ALK or ROS1 tyrosine kinase domain protein (e.g., at 50 nmol/L) is incubated with varying concentrations of PF-06463922 (e.g., 0 to 25,600 nmol/L).

-

The reaction is initiated by the addition of ATP (e.g., at 2 mmol/L) and a substrate peptide (e.g., at 0.5 mmol/L).

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated and unphosphorylated substrate peptides are separated and quantified using a microfluidic device.

-

The concentration of PF-06463922 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

-

Cell-Based Kinase Inhibition Assay

-

Principle: To measure the ability of PF-06463922 to inhibit the phosphorylation of ALK or ROS1 within a cellular context.

-

Methodology:

-

Cells harboring ALK or ROS1 fusions (e.g., HCC78, BaF3-CD74-ROS1) are seeded in multi-well plates.

-

The cells are treated with a range of PF-06463922 concentrations for a specified duration.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein lysate are subjected to Western blot analysis using antibodies specific for phosphorylated ALK (pALK) or ROS1 (pROS1) and total ALK or ROS1.

-

The intensity of the pALK or pROS1 bands is quantified and normalized to the total protein. The IC50 value is determined from the dose-response curve.

-

Cell Proliferation/Viability Assay

-

Principle: To assess the effect of PF-06463922 on the growth and survival of cancer cells driven by ALK or ROS1.

-

Methodology:

-

Cancer cell lines (e.g., H3122, H2228) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of PF-06463922.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a commercially available assay, such as the Cell Counting Kit-8 (CCK-8) or by measuring ATP levels.

-

The absorbance or luminescence is read using a plate reader.

-

The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

In Vivo Tumor Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of PF-06463922 in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NIH 3T3) are subcutaneously or orthotopically implanted with tumor cells expressing ALK or ROS1 fusions (e.g., FIG-ROS1, CD74-ROS1).

-

Once tumors reach a palpable size (e.g., ~250 mm³), mice are randomized into vehicle control and treatment groups.

-

PF-06463922 is administered orally at various doses (e.g., 0.2 to 6 mg/kg/day).

-

Tumor volumes are measured regularly throughout the treatment period.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pALK/pROS1) to confirm target engagement.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PF-06463922 and a typical experimental workflow for its evaluation.

Caption: ALK/ROS1 Signaling Pathways Inhibited by PF-06463922.

Caption: Experimental Workflow for Kinase Inhibitor Drug Development.

Mechanism of Action

PF-06463922 exerts its anti-tumor effects by binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on these oncogenic drivers. In vivo, this translates to cytoreductive anti-tumor efficacy, as demonstrated by the inhibition of ROS1 phosphorylation, downstream signaling molecules, and cell cycle proteins like Cyclin D1 in tumor models.

Clinical Development

PF-06463922 (Lorlatinib) has undergone extensive clinical evaluation in patients with advanced ALK-positive or ROS1-positive NSCLC. Phase I/II clinical trials (e.g., NCT01970865) have demonstrated its safety, tolerability, and significant clinical activity, including in patients with brain metastases and those who have progressed on prior TKI therapies. These promising results have led to its approval for the treatment of ALK-positive metastatic NSCLC in various jurisdictions.

Conclusion

PF-06463922 (Lorlatinib) is a potent and selective next-generation ALK/ROS1 inhibitor with a remarkable ability to overcome a wide range of resistance mutations. Its excellent CNS penetration addresses a critical unmet need in the management of brain metastases. The comprehensive preclinical and clinical data underscore its importance as a valuable therapeutic agent in the armamentarium against ALK- and ROS1-driven malignancies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Compound Solubility and Stability Testing

The determination of a compound's aqueous solubility and stability are fundamental pillars in the drug discovery and development process. These physicochemical properties are critical determinants of a drug candidate's bioavailability, therapeutic efficacy, and safety profile.[1] Poor aqueous solubility can hinder absorption and lead to unreliable results in in vitro assays, while instability can result in decreased potency and the formation of potentially toxic degradation products.[1][2] Therefore, a thorough and early assessment of these parameters is indispensable for making informed decisions and guiding the optimization of lead compounds.[2]

This technical guide provides a comprehensive overview of the core methodologies for evaluating the aqueous solubility and stability of investigational compounds. It details experimental protocols, data presentation standards, and logical workflows to ensure a robust and systematic characterization.

Section 1: Aqueous Solubility Assessment

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a specific temperature and pH to form a saturated solution.[3] In drug discovery, it is a crucial parameter as a compound must be in solution to be absorbed and exert its pharmacological effect. Solubility is typically assessed using two key methodologies: thermodynamic and kinetic solubility assays.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the concentration of a compound in a saturated solution that is in equilibrium with an excess of its most stable solid form. This "gold standard" measurement is particularly important for lead optimization and preformulation activities.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.

-

Preparation of Media: Prepare buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). The pH of the buffers should be verified and adjusted at the experimental temperature (typically 25 °C or 37 °C).

-

Sample Preparation: Add an excess amount of the solid compound to flasks containing a known volume of the prepared media. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

-

Equilibration: Seal the flasks and agitate them at a constant, controlled temperature for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solids to sediment.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant using a low-binding syringe filter (e.g., 0.22 µm PVDF). Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The experiment should be performed in triplicate for each condition.

Kinetic Solubility

Kinetic solubility is a measure of a compound's ability to remain in solution after being added from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput method widely used in the early stages of drug discovery for screening large numbers of compounds. Kinetic solubility values are often higher than thermodynamic solubility because the compound may not have had sufficient time to precipitate into its most stable crystal form.

Experimental Protocol: Turbidimetric Method

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to wells containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity (light scattering) of the solution using a nephelometer or a plate reader.

-

Quantification: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different conditions.

| pH | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) | Method | Temperature (°C) |

| 1.2 | 15.5 ± 1.2 | > 200 | Shake-Flask / Turbidimetry | 37 |

| 4.5 | 45.8 ± 3.5 | 185.2 | Shake-Flask / Turbidimetry | 37 |

| 6.8 | 120.1 ± 9.7 | 150.6 | Shake-Flask / Turbidimetry | 37 |

| 7.4 | 125.4 ± 10.1 | 145.3 | Shake-Flask / Turbidimetry | 37 |

Workflow for Solubility Assessment

The following diagram illustrates the general workflow for determining the aqueous solubility of a compound.

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Section 2: Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, identifying appropriate storage conditions, and understanding its degradation pathways. Stability studies are typically categorized into forced degradation, pH stability, and metabolic stability.

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition. The primary goals are to identify potential degradation products and to establish and validate stability-indicating analytical methods, which are capable of separating the intact drug from its degradants.

Experimental Protocol: Forced Degradation

Forced degradation is typically performed on a single batch of the compound under several conditions.

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents.

-

Stress Conditions: Expose the compound to the following conditions for a defined period (e.g., 24-48 hours):

-

Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound at a high temperature (e.g., 80°C).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

-

-

Analysis: At predetermined time points, analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate, identify, and quantify the parent compound and any degradation products.

pH Stability

The stability of a compound can be highly dependent on the pH of the solution. This is particularly important for ionizable compounds and for predicting stability in the gastrointestinal tract.

Experimental Protocol: pH Stability Assay

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mM) in a series of aqueous buffers across a range of pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each solution.

-

Quantification: Analyze the concentration of the remaining parent compound in each aliquot using a validated HPLC-UV or LC-MS method.

-

Data Analysis: Determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound at each pH.

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Rapid metabolism can lead to low bioavailability and a short duration of action. In vitro assays using liver microsomes or hepatocytes are commonly used to predict in vivo metabolic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for many metabolic enzymes), and buffer in a microtiter plate.

-

Initiation of Reaction: Add the test compound to the mixture and incubate at 37°C.

-

Time-Point Sampling: At several time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an organic solvent (e.g., cold acetonitrile), which also precipitates the proteins.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Data Presentation: Stability

Stability data should be presented in tables that clearly summarize the results from the different assays.

Table 2.1: Forced Degradation Study Summary

| Stress Condition | Duration (h) | Assay of Parent (%) | Major Degradants (% Peak Area) |

| 0.1 M HCl, 60°C | 24 | 85.2 | 10.5 (DP1), 3.1 (DP2) |

| 0.1 M NaOH, 60°C | 24 | 60.7 | 25.1 (DP3), 12.0 (DP4) |

| 3% H₂O₂, RT | 24 | 92.1 | 6.8 (DP5) |

| Dry Heat, 80°C | 48 | 98.5 | 1.1 (DP6) |

Table 2.2: pH Stability Profile at 37°C

| pH | Half-life (hours) | Degradation Rate Constant (k, h⁻¹) |

| 1.2 | 15.5 | 0.0447 |

| 4.5 | 85.1 | 0.0081 |

| 6.8 | > 200 | < 0.0035 |

| 7.4 | > 200 | < 0.0035 |

Table 2.3: Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (minutes) | Intrinsic Clearance (µL/min/mg protein) |

| Test Compound | 45.2 | 30.7 |

| Verapamil (Control) | 12.1 | 114.5 |

Workflow for Stability Assessment

The diagram below outlines the logical progression of stability testing for a new chemical entity.

Caption: Workflow for Chemical and Metabolic Stability Profiling.

References

A Researcher's Guide to Procuring Research-Grade Imatinib

This technical guide is designed for researchers, scientists, and drug development professionals seeking to procure and effectively utilize research-grade Imatinib. Imatinib is a targeted therapy that acts as a specific inhibitor of a number of tyrosine kinase enzymes.[1][2] It is a cornerstone of research in oncology, particularly for studies involving Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[3][4] This document provides a comprehensive overview of reputable suppliers, critical quality control data, detailed experimental protocols, and key signaling pathways associated with Imatinib's mechanism of action.

Sourcing and Specification of Research-Grade Imatinib

The quality and purity of Imatinib are paramount for obtaining reliable and reproducible experimental results. Several reputable suppliers provide research-grade Imatinib, often as the mesylate salt, which has improved solubility.[4] When selecting a supplier, it is crucial to review the Certificate of Analysis (CoA) to ensure the product meets the required specifications for your experiments.

Quantitative Data Summary of Imatinib from Various Suppliers

For ease of comparison, the following table summarizes key quantitative data for research-grade Imatinib mesylate from several well-known suppliers. Researchers should always refer to the lot-specific CoA for the most accurate information.

| Supplier | Catalog Number (Example) | Purity (Typical) | Formulation | Molecular Weight | Storage Conditions |

| Selleck Chemicals | S1026 | >99% | Crystalline solid | 589.71 g/mol | -20°C (powder, 3 years) |

| Cayman Chemical | 13139 | ≥98% | Crystalline solid | 589.7 g/mol | -20°C (≥4 years) |

| Santa Cruz Biotechnology | sc-202180 | ≥98% | Crystalline solid | 589.71 g/mol | Room Temperature |

| MedKoo Biosciences | 100470 | Not specified | Crystalline solid | 589.71 g/mol | -20°C |

| BioCrick | BCC1115 | >98% | Crystalline solid | 589.71 g/mol | Cool and dry conditions |

| LKT Labs | I2001 | Not specified | Crystalline solid | 589.71 g/mol | -20°C |

| Thermo Fisher Scientific | J62894 | 98% | Crystalline solid | 589.71 g/mol | Not specified |

| Sigma-Aldrich | CDS022173 | Not specified | Solid | 493.60 g/mol (free base) | Not specified |

Note: The listed purity levels are typical and may vary between lots. Always consult the supplier's documentation for precise data.

Experimental Protocols

Proper handling and preparation of Imatinib are critical for its efficacy in in vitro and in vivo studies. The following protocols are synthesized from various research publications and supplier recommendations.

Preparation of Imatinib Stock Solutions

Imatinib mesylate exhibits varying solubility in different solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.

-

Materials:

-

Imatinib mesylate powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and/or sonicator

-

-

Protocol for a 10 mM Stock Solution in DMSO:

-

Aseptically weigh the required amount of Imatinib mesylate powder. For a 10 mM stock solution, you would dissolve 5.897 mg in 1 mL of DMSO.

-

Add the appropriate volume of anhydrous DMSO to the powder.

-

To facilitate dissolution, gently warm the solution to 37°C and vortex or sonicate for a short period.

-

Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are generally stable for several months when stored properly.

-

-

Solubility Data:

-

DMSO: Soluble at concentrations up to 100 mg/mL.

-

Water: Soluble at concentrations up to 200 mg/mL.

-

Ethanol: Poorly soluble.

-

PBS (pH 7.2): Approximately 2 mg/mL.

-

In Vitro Cell-Based Assays

The effective concentration of Imatinib in cell culture can vary depending on the cell line and the specific experimental endpoint.

-

General Cell Culture Treatment:

-

Culture cells to the desired confluency in appropriate growth medium.

-

Thaw an aliquot of the Imatinib stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.

-

Remove the existing medium from the cells and replace it with the Imatinib-containing medium.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays (e.g., Annexin V staining, caspase activity), or protein analysis (e.g., Western blotting).

-

-

Typical Working Concentrations:

-

For inhibiting Bcr-Abl in CML cell lines (e.g., K562), IC50 values are typically in the nanomolar range.

-

For inhibiting c-Kit in GIST cell lines, IC50 values are also in the sub-micromolar range.

-

For T-cell proliferation inhibition, concentrations of 0.5 µM to 10 µM have been used.

-

For radiosensitivity and chemosensitivity studies in breast cancer cells, concentrations of 4 µM to 6 µM have been utilized.

-

Key Signaling Pathways and Experimental Workflows

Imatinib's therapeutic effect is derived from its ability to inhibit specific tyrosine kinases, thereby blocking downstream signaling pathways that drive cell proliferation and survival.

Bcr-Abl Signaling Pathway in CML

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia. Imatinib binds to the ATP-binding site of the Abl kinase domain, inhibiting its activity and blocking downstream signaling.

Caption: Imatinib inhibits the Bcr-Abl pathway.

c-Kit Signaling Pathway in GIST

Mutations in the c-Kit receptor, a receptor tyrosine kinase, lead to its constitutive activation and are a primary driver of Gastrointestinal Stromal Tumors. Imatinib effectively inhibits this aberrant signaling.

Caption: Imatinib inhibits the c-Kit signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting an in vitro experiment with Imatinib.

References

Methodological & Application

Application Notes and Protocols for Tamoxifen Administration in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tamoxifen is a selective estrogen receptor modulator (SERM) widely utilized in biomedical research.[1] In oncology, it serves as a crucial component in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] Furthermore, it is an indispensable tool in genetics for inducing Cre-Lox recombination in a temporally controlled manner in genetically engineered mouse models.[3][4] The Cre-ERT2 fusion protein, a key component of this system, remains inactive in the cytoplasm until tamoxifen is administered. Upon administration, tamoxifen is metabolized in the liver to its active form, 4-hydroxytamoxifen (4-OHT), which then binds to the Cre-ERT2 protein, enabling its translocation to the nucleus to mediate site-specific DNA recombination.

This document provides detailed protocols for the preparation and administration of tamoxifen in mice via common routes, along with information on dosages and potential side effects.

Data Presentation: Tamoxifen Dosage and Administration Summary

The following tables summarize common dosages and administration protocols for tamoxifen in mice. It is important to note that the optimal dose and regimen can vary depending on the mouse strain, age, the specific Cre-ERT2 line, and the target tissue. Therefore, pilot studies are often recommended to determine the most effective protocol for a specific experimental setup.

Table 1: Tamoxifen Dosage by Administration Route

| Administration Route | Dosage Range (mg/kg body weight) | Typical Concentration | Vehicle | Reference(s) |

| Intraperitoneal (IP) Injection | 75 - 100 mg/kg | 10 - 20 mg/mL | Corn oil, Sunflower oil | |

| Oral Gavage (PO) | 40 - 80 mg/kg | 10 - 50 mg/mL | Corn oil, Peanut oil | |

| Diet | 40 - 80 mg/kg/day | 400 mg/kg of food | Commercial diet formulation |

Table 2: Common Tamoxifen Administration Schedules

| Regimen | Frequency | Duration | Waiting Period Post-Administration | Reference(s) |

| Standard Induction | Once daily | 5 consecutive days | 7 days for recombination analysis | |

| Alternative IP Regimen | Once every other day | 3-5 injections | Varies | |

| Chronic Diet | Continuous | 1-2 weeks to 1-2 months | N/A |

Experimental Protocols

Protocol 1: Preparation of Tamoxifen for Intraperitoneal Injection or Oral Gavage

This protocol describes the preparation of a 20 mg/mL tamoxifen solution in corn oil.

Materials:

-

Tamoxifen powder (e.g., Sigma-Aldrich, CAS # 10540-29-1)

-

Corn oil or sunflower oil

-

100% Ethanol (optional, for initial dissolution)

-

50 mL conical tubes

-

Shaking incubator or rotator

-

Aluminum foil

Procedure:

-

In a 50 mL conical tube, weigh out 1 g of tamoxifen powder.

-

Add 50 mL of corn oil to the tube to achieve a final concentration of 20 mg/mL.

-

To facilitate dissolution, the mixture can be shaken overnight at 37°C.

-

Note: Tamoxifen is light-sensitive. Protect the solution from light at all times by wrapping the tube in aluminum foil.

-

Alternatively, for easier dissolution, tamoxifen can first be dissolved in a small volume of 100% ethanol before adding the oil. The ethanol is then evaporated using a vacuum centrifuge.

-

Store the prepared tamoxifen solution at 4°C for the duration of the injections. Some protocols suggest storage at -20°C for longer periods.

Protocol 2: Tamoxifen Administration via Intraperitoneal (IP) Injection

Materials:

-

Prepared tamoxifen solution (20 mg/mL)

-

1 mL syringes with Luer-lock

-

25-26 gauge needles

-

Animal scale

-

70% Ethanol for disinfection

Procedure:

-

Warm the tamoxifen solution to room temperature or 37°C to reduce its viscosity.

-

Weigh each mouse to calculate the correct injection volume. The standard dose is approximately 75 mg/kg of body weight. For a 25g mouse, this corresponds to 1.875 mg of tamoxifen.

-

Using a 20 mg/mL solution, the injection volume for a 25g mouse would be approximately 94 µL. A standard dose of 100 µL is often effective for adult mice.

-

Sanitize the injection site in the lower abdomen with 70% ethanol.

-

Administer the tamoxifen solution via intraperitoneal injection. Injections are typically given once every 24 hours for five consecutive days.

-

Monitor the mice closely for any adverse reactions during and after the injection period.

Protocol 3: Tamoxifen Administration via Oral Gavage

Materials:

-

Prepared tamoxifen solution

-

1 mL syringe

-

22-gauge feeding needle

-

Animal scale

Procedure:

-

Weigh the mouse to determine the appropriate volume of tamoxifen solution to administer.

-

Gently restrain the mouse.

-

Introduce the feeding needle into the mouth, passing it over the tongue to a maximum depth of about 1 cm, and deliver the solution.

-

Monitor the mouse to ensure proper swallowing and for any signs of distress.

Safety and Post-Administration Care

-

Handling Precautions: Tamoxifen is a hazardous substance, a known human carcinogen, and can have teratogenic and reproductive toxicity. Always wear appropriate personal protective equipment (PPE) when handling tamoxifen. All procedures involving tamoxifen powder or potential for aerosolization should be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet.

-

Animal Housing: It is recommended to house mice in disposable pens in a separate room during the injection period. Cages should be clearly labeled indicating tamoxifen administration.

-

Monitoring: Anorexia and weight loss are common side effects, especially with oral administration and tamoxifen diets. Monitor the body weight of the mice daily during administration. If weight loss exceeds 10% of the baseline body weight, consider alternative administration routes or a reduction in dose.

-

Adverse Effects: Repeated IP injections can lead to sterile peritonitis due to the accumulation of the oil vehicle. Other potential side effects in mice include altered thermoregulation, changes in bone density, and decreased movement. In some cases, gastrointestinal and liver abnormalities have been reported. Tamoxifen administration in male mice prior to medetomidine-based anesthesia has been linked to increased morbidity and mortality.

Visualization of Signaling Pathway

The primary mechanism of tamoxifen in ER-positive breast cancer involves competitive binding to the estrogen receptor, which in turn blocks the transcriptional activity promoted by estrogen. This action inhibits cancer cell proliferation. However, tamoxifen can also influence other signaling pathways, and resistance can develop through the activation of alternative pathways.

Caption: Tamoxifen's mechanism of action in ER-positive cancer cells.

The diagram above illustrates how tamoxifen competes with estrogen for binding to the estrogen receptor (ER). This blocks the activation of estrogen response elements (ERE) in the DNA, thereby inhibiting the transcription of genes that promote cell proliferation. Additionally, tamoxifen can inhibit pro-survival signaling cascades like the PI3K/AKT/mTOR pathway.

Caption: Experimental workflow for tamoxifen-inducible Cre-Lox recombination.

References

- 1. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]

- 2. researchgate.net [researchgate.net]

- 3. Inducible Cre mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Inducible Fate Mapping in Adult Mice Using Tamoxifen-Dependent Cre Recombinases | Springer Nature Experiments [experiments.springernature.com]

Standard Operating Procedure for Tris-HCl Solution Preparation: A Detailed Guide for Researchers

Introduction

Tris-HCl, or Tris(hydroxymethyl)aminomethane hydrochloride, is a fundamental buffer used extensively in biochemical, molecular biology, and drug development research. Its primary function is to maintain a stable pH within a specific range, typically between 7.0 and 9.0, which is crucial for the structure and function of proteins and nucleic acids. This document provides a comprehensive standard operating procedure for the preparation of Tris-HCl buffer, along with detailed application notes and protocols for its use in common laboratory techniques.

Data Presentation

The pH of Tris-HCl buffers is significantly influenced by temperature and concentration. It is critical to consider these factors during preparation and application to ensure experimental reproducibility.

Table 1: Temperature Dependence of Tris-HCl Buffer pH (0.05 M)

| Temperature (°C) | pH Change per °C | Approximate pH at 25°C = 8.0 |

| 5 - 25 | +0.03 | 8.6 |

| 25 - 37 | -0.025 to -0.031 | 7.7 |

This data highlights that a Tris-HCl buffer prepared to pH 8.0 at 25°C will have a higher pH at lower temperatures and a lower pH at higher temperatures.[1]

Table 2: Common Working Concentrations of Tris-HCl in Various Applications

| Application | Typical Tris-HCl Concentration | Typical pH |

| Cell Lysis Buffer | 10-50 mM | 7.4 - 8.0 |

| Protein Purification (e.g., IMAC) | 20-50 mM | 7.5 - 8.0 |

| SDS-PAGE Running Buffer | 25 mM | 8.3 |

| Western Blot Transfer Buffer | 25 mM | 8.3 |

| Nucleic Acid Resuspension | 10 mM | 7.4 - 8.0 |

Experimental Protocols

Protocol 1: Preparation of 1 M Tris-HCl Stock Solution

This protocol describes the preparation of a 1 M Tris-HCl stock solution, which can be diluted to the desired working concentration.

Materials:

-

Tris base (Tris(hydroxymethyl)aminomethane)

-

Concentrated Hydrochloric Acid (HCl)

-

Nuclease-free water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

-

0.22 µm sterile filter (optional, for long-term storage)

Procedure:

-

Weighing Tris Base: For 1 L of 1 M Tris-HCl solution, weigh out 121.14 g of Tris base and place it in a beaker.

-

Dissolving: Add approximately 800 mL of nuclease-free water to the beaker and add a magnetic stir bar. Place the beaker on a magnetic stirrer and stir until the Tris base is completely dissolved. The dissolution process may cause a slight temperature decrease.

-

pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Slowly add concentrated HCl to the Tris solution while continuously monitoring the pH. Add the acid dropwise as the desired pH is approached. The addition of HCl will generate heat, so it is crucial to allow the solution to cool to room temperature before making final pH adjustments.[2]

-

Final Volume Adjustment: Once the desired pH is reached and the solution is at room temperature, transfer the solution to a 1 L graduated cylinder. Add nuclease-free water to bring the final volume to 1 L.

-

Sterilization and Storage: For applications requiring sterile conditions, filter the solution through a 0.22 µm sterile filter. Store the 1 M Tris-HCl stock solution at room temperature. For long-term storage, refrigeration at 4°C is recommended.

Protocol 2: Application in Cell Lysis for Protein Extraction

Tris-HCl is a key component of many cell lysis buffers, providing a stable pH environment to maintain protein integrity during extraction.[2]

Lysis Buffer Composition (Example):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% Triton X-100

-

1 mM EDTA

-

Protease inhibitor cocktail

Procedure:

-

Prepare Lysis Buffer: From your 1 M Tris-HCl stock solution, prepare the lysis buffer with the desired final concentrations of all components. Keep the buffer on ice.

-

Cell Harvesting: Harvest cultured cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in the cold lysis buffer. The volume of lysis buffer will depend on the amount of cells.

-

Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing to promote lysis.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

Protocol 3: Application in Nickel-NTA Affinity Chromatography for His-tagged Protein Purification

Tris-HCl buffers are commonly used in Immobilized Metal Affinity Chromatography (IMAC) for the purification of histidine-tagged (His-tagged) proteins.[3]

Buffer Compositions:

-

Equilibration Buffer: 20 mM Tris-HCl, 200 mM NaCl, pH 7.5.

-

Washing Buffer: 20 mM Tris-HCl, 200 mM NaCl, 5 mM imidazole, pH 7.5.

-

Elution Buffer: 20 mM Tris-HCl, 200 mM NaCl, 200-500 mM imidazole, pH 7.5.

Procedure:

-

Column Equilibration: Equilibrate the Nickel-NTA (Ni-NTA) column with 5-10 column volumes of Equilibration Buffer.

-

Sample Loading: Load the cell lysate containing the His-tagged protein onto the equilibrated column.

-

Washing: Wash the column with 5-10 column volumes of Washing Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged protein with Elution Buffer. Collect the fractions.

-

Analysis: Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE.

Visualizations

References

Application Note: Wortmannin in Western Blot Analysis

Investigating the PI3K/Akt Signaling Pathway

Introduction Wortmannin is a fungal steroid metabolite that acts as a potent, irreversible, and cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It functions by covalently binding to the p110 catalytic subunit of PI3K, effectively blocking its kinase activity.[3] The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates essential cellular functions, including cell proliferation, growth, survival, and motility.[4][5] Dysregulation of this pathway is a common feature in many diseases, including cancer.

Western blot analysis is a fundamental technique used to assess the activation state of this pathway. The key downstream effector of PI3K is the serine/threonine kinase Akt (also known as Protein Kinase B). Upon pathway activation, Akt is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation. By treating cells with Wortmannin, researchers can inhibit PI3K and subsequently observe a decrease in Akt phosphorylation via Western blot. This allows for the direct investigation of the PI3K/Akt pathway's role in various cellular processes.

Mechanism of Action Wortmannin exerts its inhibitory effect by blocking the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as Akt and its upstream activator PDK1, to the plasma membrane, thereby halting the downstream signaling cascade. The primary and most sensitive readout for Wortmannin activity in a Western blot is a marked reduction in the signal for phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308), while the total Akt protein levels remain unchanged.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Wortmannin.

Data Presentation

Wortmannin is a highly potent inhibitor of PI3K but can affect other kinases at higher concentrations. Researchers should use the lowest effective concentration to maintain specificity for PI3K. The half-life of Wortmannin in tissue culture is relatively short, approximately 10 minutes.

Table 1: Inhibitory Concentrations (IC50) of Wortmannin for Various Kinases

| Target Kinase | IC50 Value | Reference(s) |

|---|---|---|

| PI3K | ~2-5 nM | |

| DNA-PK | 16 nM | |

| Polo-like kinase 1 (PLK1) | 5.8 - 24 nM | |

| mTOR | ~150 nM | |

| Myosin light-chain kinase (MLCK) | ~170 nM |

| Mitogen-activated protein kinase (MAPK) | > 1 µM | |

Note: IC50 values can vary depending on the assay conditions and cell type.

Experimental Protocols

This protocol provides a general framework for treating adherent cells with Wortmannin and analyzing the phosphorylation status of Akt by Western blot.

A. Materials and Reagents

-

Cell Line: Appropriate cell line with an active PI3K/Akt pathway.

-

Culture Medium: As required for the specific cell line.

-

Wortmannin: (CAS 19545-26-7)

-

DMSO: (Dimethyl sulfoxide), vehicle for Wortmannin.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

Laemmli Sample Buffer: (4X or 6X)

-

SDS-PAGE Gels: Appropriate percentage for Akt (~60 kDa).

-

PVDF or Nitrocellulose Membrane.

-

Transfer Buffer.

-

Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

-

TBST: Tris-Buffered Saline with 0.1% Tween-20.

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-pan-Akt

-

Mouse anti-β-actin (or other loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL).

B. Experimental Procedure

1. Cell Culture and Treatment a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Prepare a stock solution of Wortmannin (e.g., 1 mM in DMSO). Store at -20°C. c. On the day of the experiment, dilute the Wortmannin stock solution in serum-free culture medium to the desired final concentration (e.g., 100-200 nM). Also prepare a vehicle control (DMSO) at the same final dilution. d. Serum-starve the cells for 4-6 hours if necessary to reduce basal Akt phosphorylation. e. Pre-treat cells with Wortmannin or vehicle control for 30-60 minutes. f. Stimulate the cells with a growth factor (e.g., PDGF, IGF-1) for 15-30 minutes to induce Akt phosphorylation, if required for the experimental design.

2. Cell Lysis and Protein Quantification a. Place culture plates on ice and aspirate the medium. b. Wash cells once with 1 mL of ice-cold PBS. c. Add 100-150 µL of ice-cold lysis buffer to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar assay.

3. Sample Preparation and SDS-PAGE a. Normalize all samples to the same protein concentration with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel at 100-120 V until the dye front reaches the bottom.

4. Protein Transfer and Immunoblotting a. Transfer proteins to a PVDF membrane at 100 V for 60-90 minutes at 4°C. b. Confirm transfer efficiency with Ponceau S staining (optional). c. Block the membrane in 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST. f. Incubate with HRP-conjugated secondary antibody (1:2000 in 5% milk/TBST) for 1 hour at room temperature. g. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To analyze total Akt and the loading control, the membrane can be stripped and re-probed with the respective antibodies. d. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each sample.

Caption: Experimental workflow for Western blot analysis using Wortmannin.

References

Application Notes and Protocols for L755507 in CRISPR-Cas9 Studies

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a revolutionary gene-editing tool that allows for precise modification of DNA sequences.[1][2] A key challenge in CRISPR-Cas9 applications is controlling the cellular DNA repair mechanisms that are triggered by the Cas9-induced double-strand break (DSB). The cell primarily uses two pathways for repair: the error-prone Non-Homologous End Joining (NHEJ) pathway, which often leads to insertions or deletions (indels), and the more precise Homology-Directed Repair (HDR) pathway, which can be harnessed to integrate specific genetic changes using a donor template.[3][4] For applications requiring precise gene editing, such as correcting disease-causing mutations or inserting new genetic material, enhancing the efficiency of HDR is crucial.

L755507 is a small molecule that has been identified as a potent enhancer of CRISPR-mediated HDR efficiency.[5] It was initially characterized as a selective β3 adrenergic receptor agonist. Studies have shown that treatment with L755507 can significantly increase the rate of HDR in various cell types, including human induced pluripotent stem cells (iPSCs), cancer cell lines, and primary cells, with minimal toxicity. This makes L755507 a valuable tool for researchers and drug development professionals seeking to improve the outcomes of their CRISPR-Cas9 gene-editing experiments.

Mechanism of Action

L755507 functions as a potent and selective partial agonist for the β3 adrenergic receptor, with an EC50 of 0.43 nM. Its mechanism for enhancing HDR is linked to its ability to activate this receptor, which leads to an increase in intracellular cyclic AMP (cAMP) accumulation. While the precise downstream signaling cascade that connects cAMP to the DNA repair machinery is still under investigation, it is proposed that this pathway ultimately promotes the cellular environment to favor the HDR pathway over NHEJ following a CRISPR-Cas9 induced DSB. Some studies also suggest a potential trade-off between the HDR and NHEJ pathways, where the enhancement of one may lead to the suppression of the other.

Data Presentation

The following tables summarize the quantitative data on the effect of L755507 on CRISPR-Cas9 mediated HDR efficiency across different studies and cell types.

Table 1: Enhancement of HDR Efficiency by L755507 in Various Human Cell Lines

| Cell Type | Target Locus | Fold Increase in HDR Efficiency | Optimal Concentration (µM) | Reference |

| Human iPSCs | A4V allele | Up to 9-fold | 5 | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | ACTA2 | > 2-fold | 5 | |

| HeLa | ACTA2 | Consistently improved | 5 | |

| K562 | ACTA2 | Consistently improved | 5 | |

| Human Fibroblast (CRL-2097) | ACTA2 | Consistently improved | 5 | |

| Human ES cell-derived Neural Stem Cells | ACTA2 | Consistently improved | 5 |

Table 2: Effect of L755507 in Other Species

| Species/Cell Type | Target Locus | Fold Increase in HDR Efficiency | Optimal Concentration (µM) | Reference |

| Porcine Fetal Fibroblasts | Not specified | 1.71 to 2.28-fold | Not specified | |

| Medaka Fish (Oryzias latipes) | Not specified | Enhanced HDR-mediated integration | Not specified |

Experimental Protocols

Protocol 1: Enhancing HDR-mediated Gene Knock-in in Human Pluripotent Stem Cells (hPSCs)

This protocol provides a general framework for using L755507 to enhance the efficiency of inserting a reporter cassette (e.g., GFP) into a specific genomic locus in hPSCs using CRISPR-Cas9.

Materials:

-

hPSCs cultured on a suitable matrix (e.g., Matrigel)

-

Complete hPSC culture medium

-

Cas9 expression vector

-

sgRNA expression vector targeting the desired locus

-

Donor plasmid containing the reporter cassette flanked by homology arms

-

Electroporation buffer and system (e.g., Neon Transfection System)

-

L755507 (dissolved in DMSO to create a stock solution)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Accutase or other cell dissociation reagent

-

Flow cytometer for analysis

Procedure:

-

Cell Preparation:

-

Culture hPSCs to ~70-80% confluency.

-

One hour before electroporation, replace the culture medium with fresh medium.

-

Harvest the cells by treating with Accutase and prepare a single-cell suspension.

-

Count the cells and wash them with PBS.

-

-

Electroporation:

-

Resuspend the required number of cells (e.g., 1 x 10^6 cells) in the appropriate electroporation buffer.

-

Add the Cas9 expression vector, sgRNA expression vector, and the donor plasmid to the cell suspension. The optimal ratio of these plasmids should be determined empirically, but a 1:1:2 ratio can be a good starting point.

-

Electroporate the cells using the manufacturer's recommended settings for hPSCs.

-

-

Cell Plating and L755507 Treatment:

-

Immediately after electroporation, plate the cells onto pre-coated plates with fresh hPSC culture medium.

-

Add L755507 to the culture medium to a final concentration of 5 µM. For the control group, add an equivalent volume of DMSO.

-

Studies have shown that the optimal treatment window is within the first 24 hours post-transfection. Therefore, incubate the cells with L755507 for 24 hours.

-

-

Post-Treatment Culture and Analysis:

-

After 24 hours, remove the medium containing L755507 and replace it with fresh culture medium.

-

Continue to culture the cells for 48-72 hours to allow for expression of the reporter gene.

-

At 72 hours post-electroporation, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry to determine the HDR efficiency.

-

-

Validation (Optional but Recommended):

-

To confirm the correct integration of the reporter cassette, sort the GFP-positive cells and expand them.

-